Ethyl 4-(3-furyl)-4-oxobutanoate
Description
Ethyl 4-(3-furyl)-4-oxobutanoate is an ethyl ester derivative of 4-oxobutanoic acid, featuring a 3-furyl substituent at the γ-position. The 3-furyl group introduces a heteroaromatic ring, which may influence electronic and steric characteristics compared to phenyl or substituted phenyl derivatives. Such esters are typically synthesized via nucleophilic substitution, esterification, or Friedel-Crafts acylation, as demonstrated in analogues like ethyl 4-(indolin-1-yl)-4-oxobutanoate () and ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (). Applications span medicinal chemistry, agrochemical intermediates, and biocatalysis, depending on the substituent’s nature .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-(furan-3-yl)-4-oxobutanoate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(12)4-3-9(11)8-5-6-13-7-8/h5-7H,2-4H2,1H3 |
InChI Key |
QOKDLBATRLNRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=COC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Research Findings
Electronic and Steric Effects
- Halogen Substituents: Derivatives like ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e, 63% yield) and ethyl 4-(3-bromophenyl)-4-oxobutanoate (3g, 64% yield) exhibit moderate yields, likely due to electron-withdrawing effects stabilizing intermediates during synthesis . In contrast, ethyl 4-chloro-3-oxobutanoate achieves 92% yield in asymmetric reductions, highlighting its compatibility with biocatalytic systems .
- Heteroaromatic Groups : The indolin-1-yl derivative (27% yield) demonstrates lower synthetic efficiency, attributed to steric hindrance from the bicyclic structure . The 3-furyl group, being less bulky than indole but electron-rich, may offer a balance between reactivity and steric accessibility.
Contradictions and Limitations
- Yield Discrepancies : The indolin-1-yl derivative’s low yield (27%) contrasts sharply with naphthyl derivatives (81%), underscoring the impact of substituent bulk on reaction efficiency .
- Reactivity in Friedel-Crafts: Ethyl 3-oxobutanoate reacts with benzene/AlCl₃ to form ethylbenzene and anthracene derivatives, while its 4-bromo analogue produces brominated acids and tetralones. This suggests that substituent position (3- vs. 4-oxo) drastically alters reaction pathways .
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